2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chloro-fluorophenyl group attached to a spirocyclic system containing both an ether and an amine functional group. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step typically involves the reaction of a chloro-fluorobenzene derivative with a nucleophile under controlled conditions.
Final Coupling Reaction: The final step involves coupling the spirocyclic core with the chloro-fluorophenyl group. This can be achieved through a variety of coupling reactions, such as the use of a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or ether functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the chloro or fluoro substituents, potentially converting them to hydrogen. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of both electron-withdrawing and electron-donating groups. It serves as a model compound for studying spirocyclic systems and their behavior in various chemical reactions.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. Its spirocyclic structure may allow it to interact with enzymes or receptors in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. The presence of the chloro-fluorophenyl group suggests it may have activity against certain types of cancer or infectious diseases. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone involves its interaction with specific molecular targets. The chloro-fluorophenyl group may interact with hydrophobic pockets in proteins, while the spirocyclic core could provide a rigid scaffold that enhances binding affinity. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
- 2-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
- 2-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Uniqueness
Compared to these similar compounds, 2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly alter its chemical reactivity and biological activity, making it a compound of particular interest for further study.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO3/c17-13-3-1-4-14(18)12(13)11-15(20)19-7-5-16(6-8-19)21-9-2-10-22-16/h1,3-4H,2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKWRYVGJYNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.